2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine derivative: Starting with a suitable pyrrolidine precursor, it can be reacted with a thiophene derivative under specific conditions to form the intermediate.
Sulfonamide formation: The intermediate can then be reacted with ethanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Final coupling: The final step involves coupling the phenyl group to the intermediate product under catalytic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially yielding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, possibly inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, often found in pharmaceuticals.
Uniqueness
The uniqueness of 2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
Biological Activity
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a sulfonamide group and a pyrrolidine moiety, suggests diverse biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.
Structure and Composition
The molecular formula of this compound is C18H24N2O2S2, with a molecular weight of approximately 364.5 g/mol. The compound features a sulfonamide functional group, which is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₂O₂S₂ |
Molecular Weight | 364.5 g/mol |
CAS Number | 946357-01-3 |
Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophenes have shown significant antifungal activity against various pathogens like Candida albicans and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to microbial growth or cancer cell proliferation. Sulfonamides are known to interfere with bacterial folic acid synthesis, which could be a potential mechanism for this compound's activity.
Table 2: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) |
---|---|
Candida albicans | 0.03 - 0.5 |
Cryptococcus neoformans | 0.25 - 2 |
Aspergillus fumigatus | 0.25 - 2 |
Case Study: Antifungal Efficacy
In a study evaluating the antifungal properties of similar compounds, it was found that certain derivatives exhibited high metabolic stability and low toxicity profiles in vitro . Compounds A31 and A33 from the study demonstrated promising pharmacokinetic properties in SD rats, indicating their potential for further development as therapeutic agents.
Research Findings on Pharmacokinetics
A pharmacokinetic evaluation highlighted that compounds related to the sulfonamide class show varying absorption rates and half-lives, which are crucial for determining their efficacy in clinical settings. For instance, one derivative showed a half-life of approximately 80.5 minutes in human liver microsomes, suggesting favorable metabolic stability .
Table 3: Pharmacokinetic Properties
Compound | Half-Life (min) | CYP Inhibition |
---|---|---|
A31 | 80.5 | Weak |
A33 | 69.4 | Almost none |
Properties
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,13-9-16-6-2-1-3-7-16)19-14-18(17-8-12-23-15-17)20-10-4-5-11-20/h1-3,6-8,12,15,18-19H,4-5,9-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQEFQTCIHIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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